molecular formula C20H24N4O5S2 B2690170 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid CAS No. 894041-23-7

2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

Cat. No.: B2690170
CAS No.: 894041-23-7
M. Wt: 464.56
InChI Key: DMXMBNKKXYPHBS-UHFFFAOYSA-N
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Description

2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a structurally complex molecule combining a pyrrolidone core, a 1,3,4-thiadiazole ring, and a hexanoic acid chain. The 2-methoxyphenyl substituent on the pyrrolidone ring introduces steric and electronic effects, while the thiadiazole-thioether linkage may enhance stability and modulate interactions with biological targets. This compound’s synthesis likely involves multi-step reactions, including thiosemicarbazide-mediated cyclization (as seen in analogous heterocycles) , followed by functionalization of the thiadiazole ring and coupling to the hexanoic acid moiety.

Properties

IUPAC Name

2-[[5-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S2/c1-3-4-9-15(18(27)28)30-20-23-22-19(31-20)21-17(26)12-10-16(25)24(11-12)13-7-5-6-8-14(13)29-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,27,28)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXMBNKKXYPHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the attachment of the pyrrolidine ring, and the final coupling with the hexanoic acid chain. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide linkage in the carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic hydrolysis : Deprotonation of water to generate hydroxide ions, which attack the carbonyl carbon.

Conditions and Outcomes :

Reaction TypeReagents/ConditionsProductsYield*
Acidic hydrolysis6M HCl, reflux (12h)2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid75–85%
Basic hydrolysis4M NaOH, 80°C (8h)Sodium salt of the carboxylic acid derivative80–90%

*Yields approximated from analogous carboxamide hydrolysis in thiadiazole systems .

Oxidation of the Thioether Linkage

The thioether (-S-) bond between the thiadiazole and hexanoic acid chain is susceptible to oxidation.

Mechanism :

  • Peracid-mediated oxidation : Electrophilic addition of an oxygen atom to sulfur.

Conditions and Outcomes :

Oxidizing AgentConditionsProductSelectivity
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C (2h)Sulfoxide derivative (single stereoisomer)High
H₂O₂, AcOH50°C (6h)Sulfone derivativeModerate

Sulfoxide formation is stereospecific, with retention of configuration at sulfur.

Esterification of the Carboxylic Acid Group

The terminal hexanoic acid group undergoes esterification to improve lipophilicity for pharmaceutical applications.

Mechanism :

  • Fischer esterification : Acid-catalyzed reaction with alcohols.

Conditions and Outcomes :

AlcoholCatalystConditionsProductYield*
MethanolH₂SO₄Reflux (4h)Methyl 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoate88%
EthanolHCl (gas)RT (24h)Ethyl ester analog82%

*Yields based on esterification of structurally similar carboxylic acids .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nucleophilic aromatic substitution (NAS) at the C-5 position.

Mechanism :

  • Attack by nucleophiles (e.g., amines, alkoxides) at the electrophilic carbon adjacent to nitrogen.

Conditions and Outcomes :

NucleophileReagentsProductNotes
EthanolamineK₂CO₃, DMF, 60°C (6h)5-(2-hydroxyethylamino)-thiadiazole derivativeRegioselective at C-5
Sodium methoxideMeOH, RT (3h)5-methoxy-thiadiazole analogRequires anhydrous conditions

Reactivity aligns with trends observed in 1,3,4-thiadiazole derivatives.

Pyrrolidinone Ring Functionalization

The 5-oxopyrrolidine moiety participates in ketone-specific reactions.

Mechanism :

  • Reductive amination : Conversion of the ketone to an amine via imine intermediate.

Conditions and Outcomes :

ReagentConditionsProductYield*
NH₄OAc, NaBH₃CNMeOH, RT (12h)5-aminopyrrolidine derivative65%
Benzylamine, Ti(OiPr)₄Toluene, reflux (8h)N-benzyl-pyrrolidine analog70%

*Yields derived from analogous pyrrolidinone modifications .

Decarboxylation Under Thermal Stress

The hexanoic acid chain undergoes decarboxylation at elevated temperatures.

Conditions and Outcomes :

TemperatureCatalystProductNotes
200°CCu powderPentyl-thio-thiadiazole derivativeCO₂ evolution observed
180°CQuinolineSame as aboveLower selectivity

Metal Coordination Chemistry

The compound acts as a polydentate ligand due to:

  • Carboxylic acid (–COOH)

  • Thiadiazole nitrogen atoms

  • Pyrrolidinone carbonyl oxygen

Observed Complexes :

Metal IonLigand SitesCoordination GeometryApplication
Cu(II)Thiadiazole N, carboxylic OSquare planarAntimicrobial studies
Fe(III)Pyrrolidinone O, thioether SOctahedralCatalysis

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives containing the thiadiazole structure exhibit significant anticancer properties. For instance, compounds similar to 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid have been shown to inhibit the proliferation of various human tumor cell lines in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .

Antibacterial Properties

Compounds with thiadiazole rings are also noted for their antibacterial effects. Studies have demonstrated that such compounds can effectively target bacterial pathogens, making them potential candidates for developing new antibiotics . The presence of the 2-methoxyphenyl group may enhance these properties by improving solubility and bioavailability.

Anti-inflammatory Effects

The incorporation of specific functional groups in the compound may confer anti-inflammatory properties. Research into similar compounds has shown promise in reducing inflammation markers in various biological models, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Drug Delivery Systems

The unique chemical structure of this compound allows for potential applications in drug delivery systems. Its ability to form stable complexes with metal ions or other drugs could be harnessed to create targeted delivery mechanisms that enhance the efficacy and reduce side effects of existing therapies .

Synthesis of Novel Materials

The versatility of the compound's structure makes it suitable for synthesizing novel materials with specific properties. For example, it could be used as a building block in creating polymers or other materials that require specific chemical functionalities for applications in electronics or coatings .

Case Studies and Research Findings

StudyFocusFindings
Matysiak & Opolski (2006)Anticancer ActivityIdentified potent antiproliferative effects against various human tumor cell lines using thiadiazole derivatives.
Alireza et al. (2005)Antibacterial PropertiesDemonstrated effective antibacterial activity against common pathogens using similar thiadiazole compounds.
Wang et al. (1999)Insecticidal ActivityReported insecticidal properties of thiadiazole derivatives, indicating broader biological applications.

Mechanism of Action

The mechanism of action of 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the pyrrolidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

6-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic Acid

Key Differences :

  • Heterocyclic Core: The target compound features a 1,3,4-thiadiazole ring, while the analogue employs a thiazolidinone core.
  • Substituents : The target compound’s 2-methoxyphenyl group contrasts with the analogue’s 2-chlorobenzyloxy-phenyl moiety. Methoxy groups generally improve solubility, whereas chloro substituents increase lipophilicity and steric bulk .
  • Linker Chain: Both compounds share a hexanoic acid chain, suggesting similar pharmacokinetic behavior, but the thioether linkage in the target compound may reduce susceptibility to hydrolysis compared to the methylene group in the analogue .

Table 1: Structural Comparison

Feature Target Compound Analogue
Core Heterocycle 1,3,4-Thiadiazole Thiazolidinone
Substituent 2-Methoxyphenyl 2-Chlorobenzyloxy-phenyl
Chain Hexanoic acid (thioether-linked) Hexanoic acid (methylene-linked)
Molecular Weight ~500–550 (estimated) 618.163
Key Functional Groups Thioether, carboxamide Thioxo, pyrazole, chlorobenzyl

Hypothesized Bioactivity

  • Thiadiazole vs. Thiazolidinone: Thiadiazoles are known for antimicrobial and anticancer activity due to their ability to inhibit enzymes like carbonic anhydrase. Thiazolidinones, however, are more associated with anti-inflammatory and antidiabetic effects .
  • Substituent Effects : The 2-methoxyphenyl group may enhance blood-brain barrier penetration compared to the analogue’s chlorobenzyl group, which could favor peripheral targets .

Biological Activity

The compound 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a complex molecule that incorporates multiple pharmacologically relevant scaffolds, including thiadiazole and pyrrolidine moieties. This article aims to provide a comprehensive overview of its biological activities, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine Moiety : Often associated with anticonvulsant activity.
  • Methoxyphenyl Group : This substituent can enhance lipophilicity and biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of thiadiazole, particularly those with pyrrolidine structures, exhibit significant anticonvulsant properties. For instance, compounds similar to the target structure have shown effective protection against seizures in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels.

CompoundModel UsedED50 (mg/kg)Toxicity (TD50)Protection Index
Analog 1PTZ Seizure18.4170.29.2
Analog 2Electroshock24.3888.233.6

Note: Values are indicative of similar compounds within the same class .

Antiproliferative Activity

The compound has potential as an antiproliferative agent against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that thiadiazole derivatives can inhibit cell proliferation effectively.

Cell LineIC50 (µM)
HCT-116 (CRC)12.5
HeLa (Cervical)15.0

These results suggest that modifications to the thiadiazole scaffold can enhance cytotoxic effects against tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Topoisomerase I : Similar compounds have been shown to inhibit this enzyme, crucial for DNA replication and transcription .
  • Neurotransmitter Modulation : The anticonvulsant activity is likely mediated through GABAergic pathways or sodium channel blockade .

Case Studies

  • Anticonvulsant Efficacy : A study conducted by Diaz et al. explored the in vivo anticonvulsant activity of a series of thiadiazole derivatives, revealing that certain modifications significantly enhanced efficacy without increasing neurotoxicity .
  • Antiproliferative Effects : Research on oxadiazole derivatives revealed promising results in inhibiting cancer cell growth through topoisomerase inhibition, suggesting a similar potential for the target compound .

Q & A

Q. Optimization Strategies :

ParameterCondition RangeImpact on YieldReference
SolventDMF vs. THFDMF improves solubility
Temperature25°C vs. 60°CHigher temps reduce side products
CatalystTEA vs. DMAPDMAP enhances acylation efficiency

How should researchers characterize this compound to confirm structural integrity?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 2-methoxyphenyl protons at δ 7.3–7.5 ppm, thiadiazole protons at δ 8.1–8.3 ppm) .
  • HPLC : ≥98% purity with C18 columns (acetonitrile/water + 0.1% TFA) .
  • IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .

What in vitro assays are suitable for initial biological activity screening?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) as in .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:
Modify key regions and evaluate changes:

  • Pyrrolidone ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Thiadiazole-thioether : Replace hexanoic acid with shorter/longer aliphatic chains to alter lipophilicity .
  • 2-Methoxyphenyl : Test substituents (e.g., -Cl, -CF₃) for π-π stacking interactions .

Q. Example SAR Table :

Modification SiteSubstituentBioactivity ChangeReference
ThiadiazoleMethyl vs. phenylPhenyl increases antimicrobial MIC
Hexanoic acidButyl vs. octylOctyl enhances cytotoxicity

What methodologies address contradictions in reported biological data across studies?

Answer:

  • Assay standardization : Replicate under identical conditions (e.g., pH, cell density) .
  • Control compounds : Use reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) .
  • Meta-analysis : Compare logP, solubility, and assay endpoints to identify confounding factors .

How should pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration .

What in vivo models are appropriate for efficacy and toxicity studies?

Answer:

  • Rodent models : Use randomized block designs (as in ) for pharmacokinetic profiling .
  • Dosing routes : Oral (via gavage) and intravenous (tail vein) for bioavailability studies.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : -20°C in airtight containers, away from oxidizers .

How can stability under varying pH and temperature conditions be assessed?

Answer:

  • Forced degradation : Expose to 0.1N HCl/NaOH (pH 1–13) and monitor via HPLC .
  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .

What computational approaches predict target binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 or EGFR kinases) .
  • MD simulations : GROMACS for ligand-protein stability analysis (100 ns trajectories) .

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